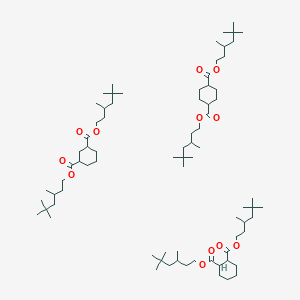

Diisononyl Cyclohexanedicarboxylate (mixture of isomers)

Descripción general

Descripción

Diisononyl Cyclohexanedicarboxylate (DINCH) is a mixture of organic compounds with the formula C6H10(CO2C9H19)2 . It is a colorless oil used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .

Synthesis Analysis

DINCH can be produced by the catalytic hydrogenation of diisononyl phthalate . Alternatively, it can be prepared by Diels-Alder reaction of a diisononyl maleate with 1,3-butadiene followed by hydrogenation . In the case of the catalytic hydrogenation, the aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring .

Molecular Structure Analysis

The molecular formula of DINCH is C26H48O4 . The molecular structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DINCH include catalytic hydrogenation and Diels-Alder reaction . The aromatic, planar part of the diisononyl phthalate is transformed to a cyclohexane ring during the catalytic hydrogenation .

Physical And Chemical Properties Analysis

DINCH is a colorless, odorless liquid with a specific gravity slightly less than 1 . It has a molar mass of 424.666 g·mol−1 .

Aplicaciones Científicas De Investigación

New Generation Plasticizers

DINCH is identified as a new generation plasticizer, replacing dialkyl benzene-1,2-dicarboxylate to enhance polymer flexibility while minimizing health risks. Its identification involved syntheses and analyses using GC/MS and ESI/MS, highlighting its chemical structure and potential for safer use in consumer products (Dziwiński, Poźniak, & Lach, 2017).

Environmental Exposure and Biomonitoring

Research on environmental exposure to DINCH in the U.S. revealed its increasing presence, especially after 2002. Urinary concentrations of DINCH metabolites, such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), suggest its widespread use and the potential for monitoring exposure levels through biomarkers (Silva, Jia, Samandar, Preau, & Calafat, 2013).

Synthesis and Technological Applications

Studies have explored the synthesis of DINCH from isononyl alcohol and hexahydrophthalic anhydride, indicating its effectiveness and environmental benefits over traditional plasticizers. This research also delves into optimizing synthesis conditions to improve production efficiency and application in various industrial processes (Li Jun-hua, 2012).

Human Exposure and Health Impact

Extensive studies on the metabolism of DINCH in humans following oral doses have led to the identification of multiple metabolites. These studies provide crucial data for assessing human exposure and developing biomonitoring strategies to ensure safety. The identification of specific metabolites and their quantification in urine samples is key to understanding DINCH's biokinetics and its overall safety profile (Schütze, Otter, Modick, Langsch, Brüning, & Koch, 2016).

Safety Evaluations and Regulatory Aspects

Toxicological evaluations and safety assessments of DINCH have been conducted to establish permissible exposure levels. These studies aim to ensure the safe use of DINCH in polymer materials and medical products, considering its toxic effects and regulatory standards. This research underscores the importance of detailed safety assessments for alternative plasticizers to protect public health (Hrynchak & Sychik, 2020).

Direcciones Futuras

DINCH is being used as a safer alternative to hazardous phthalates . There is ongoing research into its metabolism and potential health effects . Additionally, there is interest in upcycling waste-extracted phthalate esters into analogues of DINCH via a catalytic one-pot (trans)esterification–hydrogenation process .

Mecanismo De Acción

Target of Action

Diisononyl Cyclohexanedicarboxylate is primarily used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is of interest as an alternative for phthalate plasticizers, which are implicated as endocrine disruptors .

Mode of Action

It is known that it works by making plastic materials flexible, durable, and resistant to heat and chemicals .

Biochemical Pathways

It is known that it undergoes extensive oxidative metabolism after oral dosage .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Diisononyl Cyclohexanedicarboxylate have been studied. After oral dosage, it is metabolized and its metabolites are excreted in urine within 48 hours . Over 90% of the metabolites investigated were excreted within 24 hours after application .

Propiedades

IUPAC Name |

bis(3,5,5-trimethylhexyl) cyclohexane-1,2-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,3-dicarboxylate;bis(3,5,5-trimethylhexyl) cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C26H48O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-9-11-22(12-10-21)24(28)30-16-14-20(2)18-26(6,7)8;1-19(17-25(3,4)5)12-14-29-23(27)21-10-9-11-22(16-21)24(28)30-15-13-20(2)18-26(6,7)8;1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h3*19-22H,9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNOUBLJFWGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C1CCC(CC1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCC(C1)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C.CC(CCOC(=O)C1CCCCC1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H144O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

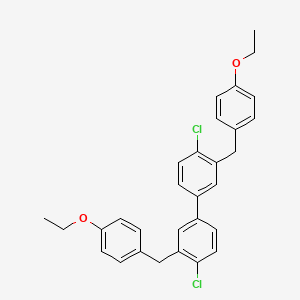

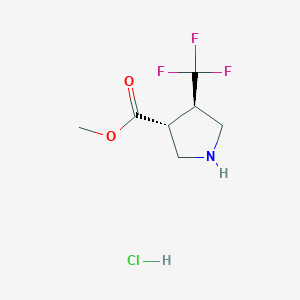

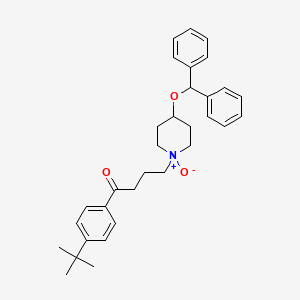

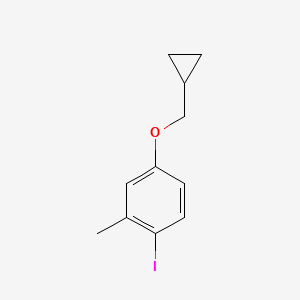

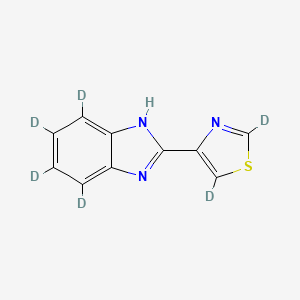

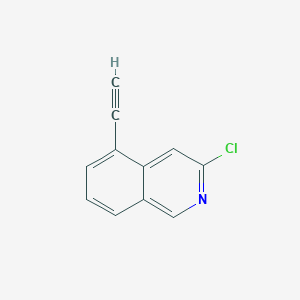

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)